Diastereomeric Complexity: 2,4-Dimethyl Substitution Versus Non-Methylated or Mono-Methylated Tetrahydrocarbazole Scaffolds
6-Chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole contains two sp3-hybridized carbon atoms at positions 2 and 4, each bearing a methyl substituent. The SMILES string CC1CC2=C(C3=CC(Cl)=CC=C3N2)C(C)C1 confirms these two chiral centers are present on the saturated ring . In contrast, the clinically investigated SIRT1 inhibitor EX-527 (6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, CAS 49843-98-3) possesses only one chiral center at position 1 and lacks methyl groups on the saturated ring [1]. Similarly, 6-chloro-1,2,3,4-tetrahydrocarbazole contains no methyl substituents on the saturated ring, presenting an achiral scaffold . This stereochemical difference means the target compound exists as a mixture of diastereomers (cis and trans relative configuration at positions 2 and 4), while EX-527 exists as a racemic mixture of enantiomers, and 6-chloro-1,2,3,4-tetrahydrocarbazole is achiral. This fundamentally alters the three-dimensional shape available for target binding and can lead to divergent pharmacological profiles, as established in the tetrahydrocarbazole patent literature where stereochemistry was critical for SIRT1 inhibitory activity [1].
| Evidence Dimension | Stereochemical complexity (number of chiral centers / stereoisomeric forms) |
|---|---|
| Target Compound Data | Two chiral centers (C-2 and C-4); exists as a mixture of up to 4 stereoisomers (2 diastereomeric pairs of enantiomers) |
| Comparator Or Baseline | EX-527 (Selisistat): 1 chiral center, racemic mixture of 2 enantiomers. 6-chloro-1,2,3,4-tetrahydrocarbazole: 0 chiral centers, achiral. |
| Quantified Difference | Target compound = 2 chiral centers; EX-527 = 1 chiral center; 6-chloro-THCz = 0 chiral centers |
| Conditions | Structural analysis based on canonical SMILES and molecular formula from vendor technical datasheets [1] |
Why This Matters
For researchers synthesizing stereochemically defined candidate molecules or studying stereospecific target interactions, the diastereomeric mixture profile of this compound provides a distinct starting point that cannot be replicated by non-methylated or mono-methylated tetrahydrocarbazole analogs.
- [1] Auspex Pharmaceuticals, Inc. (2018). Tetrahydrocarbazole Inhibitors Of SIRT1 Receptors. U.S. Patent Application US20180127366A1. Background on Selisistat (EX-527) structure and stereochemistry. Available at: https://patents.justia.com/patent/20180127366 View Source
